molecular formula C20H24ClNO3 B11320205 2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11320205
M. Wt: 361.9 g/mol
InChI Key: GNAITWMWEIEHJP-UHFFFAOYSA-N
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Description

2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, including the formation of the benzo[c]chromen-6-one core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzo[c]chromen-6-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the chloro, hydroxy, and piperidinylmethyl groups through various substitution and addition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-benzo[c]chromen-6-one: A structurally similar compound with slight variations in functional groups.

    3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-benzo[c]chromen-6-one: Lacks the chloro group but shares other structural features.

Uniqueness

2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24ClNO3

Molecular Weight

361.9 g/mol

IUPAC Name

2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H24ClNO3/c1-12-6-8-22(9-7-12)11-16-18(23)17(21)10-15-13-4-2-3-5-14(13)20(24)25-19(15)16/h10,12,23H,2-9,11H2,1H3

InChI Key

GNAITWMWEIEHJP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCCC4)C(=O)O3

Origin of Product

United States

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